2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Description
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential anticancer activity due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
- The thioamide group in the molecule suggests anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, such as NF-κB and COX-2. It could be a promising candidate for developing novel anti-inflammatory drugs .
- Preliminary research indicates that this compound possesses antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Some investigations suggest that this compound might have analgesic effects. It could modulate pain pathways, making it relevant for pain management research .
- The presence of the methoxyphenyl group hints at possible neuroprotective activity. Researchers have explored its impact on neuronal cell viability and oxidative stress. It may have applications in neurodegenerative disease research .
- Given its structural features, this compound could influence metabolic pathways. Researchers have studied its effects on glucose metabolism, lipid profiles, and insulin sensitivity. It might be relevant for diabetes and obesity research .
- The compound’s unique structure could be utilized in drug delivery systems. Researchers have investigated its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
- Chemists have explored synthetic routes to prepare this compound efficiently. Its derivatives may serve as building blocks for designing novel pharmaceuticals. Medicinal chemists can optimize its properties for specific therapeutic applications .
Anticancer Properties
Anti-inflammatory Effects
Antibacterial Activity
Analgesic Potential
Neuroprotective Properties
Metabolic Disorders
Drug Delivery Systems
Chemical Synthesis and Medicinal Chemistry
properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-6-17(14(2)10-13)24-19(26)12-29-20-21(27)25(9-8-23-20)15-5-7-18(28-3)16(22)11-15/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTGRQDVKWZBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide |
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